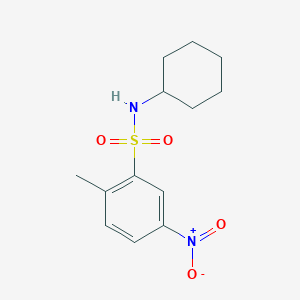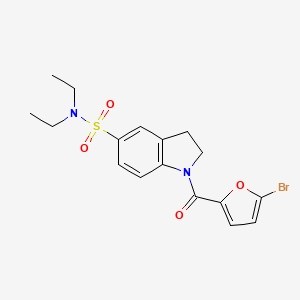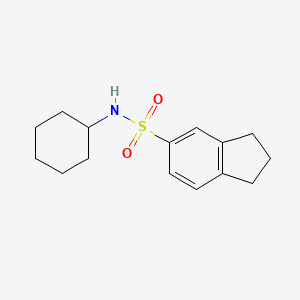
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system of the brain. It is involved in regulating the release of dopamine, a neurotransmitter that plays a key role in reward, motivation, and cognitive function. N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide acts as a selective antagonist of the dopamine D4 receptor, blocking its activity and reducing the release of dopamine in these regions of the brain.
Biochemical and Physiological Effects
Studies have shown that N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide has a number of biochemical and physiological effects in the brain. It has been shown to increase the activity of the prefrontal cortex, a region of the brain that is involved in executive function and decision-making. It has also been shown to reduce the activity of the limbic system, a region of the brain that is involved in emotional processing and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on various neurological and psychiatric disorders. However, one limitation of using N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide. One area of interest is its potential use in treating addiction, as the dopamine D4 receptor has been implicated in the development and maintenance of addictive behaviors. Another area of interest is its potential use in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Additionally, further research is needed to better understand the long-term effects of N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide on the brain and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide involves several steps, starting with the reaction of cyclohexanone with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 2,3-dihydro-1H-indene-5-sulfonyl chloride to form the desired product. The compound is then purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). Its selective antagonism of the dopamine D4 receptor has been shown to have potential therapeutic effects in these conditions.
Propiedades
IUPAC Name |
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(18,16-14-7-2-1-3-8-14)15-10-9-12-5-4-6-13(12)11-15/h9-11,14,16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQOYRRFPZQSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

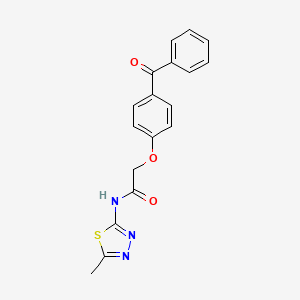

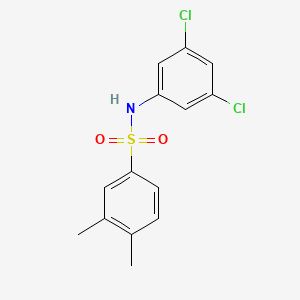
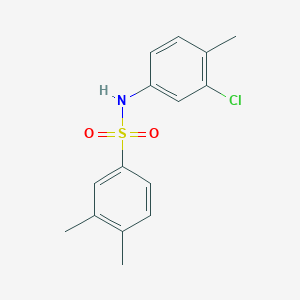


![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)

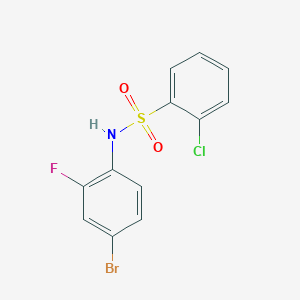
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)

